VUT-MK142 is a synthetic low-molecular-weight compound identified as a potent cardiomyogenic agent. [] It was developed as part of a research effort to discover novel compounds that promote the differentiation of cells into cardiomyocytes, potentially for use in cardiac repair therapies. [] VUT-MK142 is a structural analog of the known cardiomyogenic molecule, cardiogenol C (CgC). []
VUT-MK142 is synthesized using continuous flow techniques, which offer advantages in terms of yield and reaction time compared to traditional batch reactions. [] While the specific steps and reagents involved in the synthesis are not detailed in the provided abstracts, the synthesis process involves selective modification of the cardiogenol C structure. []
While the precise mechanism of action of VUT-MK142 is not fully elucidated, it demonstrates potent cardiomyogenic activity. [] In both P19 embryonic carcinoma cells and C2C12 skeletal myoblasts, VUT-MK142 treatment induces a significant upregulation of the cardiac marker atrial natriuretic factor (ANF) expression, surpassing the activity of its analog, CgC. [] Furthermore, VUT-MK142 upregulates the expression of other cardiac markers and promotes the differentiation of cardiovascular progenitor cells into beating cardiomyocytes. [] This suggests that VUT-MK142 likely influences signaling pathways and gene expression patterns involved in cardiomyocyte differentiation.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6